Cas no 137369-10-9 ((5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol)

(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic alcohol featuring both thiophene and pyrazole moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its bifunctional structure allows for selective modifications, enabling applications in drug discovery and material science. The presence of reactive hydroxyl and nitrogen-containing groups facilitates further derivatization, enhancing its utility in cross-coupling reactions and ligand design. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its unique scaffold is particularly valuable in the development of bioactive molecules, offering potential in kinase inhibition and antimicrobial research. High-purity grades are available for precise synthetic applications.
(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol structure
137369-10-9 structure
商品名:(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
CAS番号:137369-10-9
MF:C9H10N2OS
メガワット:194.253500461578
CID:5700727
PubChem ID:15163305

(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • 137369-10-9
    • EN300-1116815
    • (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
    • (5-Methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol
    • 1H-Pyrazole-4-methanol, α-(5-methyl-2-thienyl)-
    • (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
    • インチ: 1S/C9H10N2OS/c1-6-2-3-8(13-6)9(12)7-4-10-11-5-7/h2-5,9,12H,1H3,(H,10,11)
    • InChIKey: XXPKZGWOLYJZDX-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CC=C1C(C1C=NNC=1)O

計算された属性

  • せいみつぶんしりょう: 194.05138412g/mol
  • どういたいしつりょう: 194.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 77.2Ų

じっけんとくせい

  • 密度みつど: 1.345±0.06 g/cm3(Predicted)
  • ふってん: 421.7±40.0 °C(Predicted)
  • 酸性度係数(pKa): 12.81±0.20(Predicted)

(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1116815-0.25g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1116815-5.0g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9
5g
$3562.0 2023-05-24
Enamine
EN300-1116815-10.0g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9
10g
$5283.0 2023-05-24
Enamine
EN300-1116815-0.05g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1116815-0.5g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1116815-1g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9 95%
1g
$986.0 2023-10-27
Enamine
EN300-1116815-0.1g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1116815-1.0g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9
1g
$1229.0 2023-05-24
Enamine
EN300-1116815-2.5g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1116815-5g
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
137369-10-9 95%
5g
$2858.0 2023-10-27

(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol 関連文献

(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanolに関する追加情報

Comprehensive Overview of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol (CAS No. 137369-10-9)

(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol (CAS No. 137369-10-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a unique combination of thiophene and pyrazole moieties, exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly exploring its potential due to its structural adaptability and functional group compatibility.

The molecular structure of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol includes a hydroxymethyl bridge connecting the 5-methylthiophene and 1H-pyrazole rings. This configuration enhances its reactivity, enabling diverse synthetic applications. The presence of the thiophene ring, known for its electron-rich nature, contributes to the compound's stability and binding affinity, while the pyrazole ring offers sites for further functionalization. Such characteristics make it a promising candidate for developing novel bioactive molecules.

In pharmaceutical research, (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol serves as a key intermediate for synthesizing potential therapeutic agents. Its structural motifs are commonly found in compounds targeting inflammatory diseases, central nervous system (CNS) disorders, and metabolic syndromes. Recent studies highlight its role in designing kinase inhibitors, which are pivotal in cancer therapy. The compound's ability to modulate enzyme activity makes it a subject of interest in precision medicine and personalized drug development.

Beyond pharmaceuticals, (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol finds applications in agrochemical formulations. Its derivatives are investigated for their potential as pesticides and herbicides, owing to their selective toxicity against pests while minimizing environmental impact. The compound's stability under various environmental conditions enhances its suitability for sustainable agriculture practices, aligning with the growing demand for eco-friendly solutions.

The synthesis of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions, including cross-coupling and reduction processes. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity. Researchers are also exploring green chemistry approaches to reduce waste and energy consumption during production, reflecting the industry's shift toward sustainable manufacturing.

Market trends indicate a rising demand for (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol, driven by its expanding applications in life sciences and material engineering. The compound's compatibility with high-throughput screening platforms further boosts its adoption in drug discovery pipelines. As the pharmaceutical and agrochemical sectors continue to innovate, CAS No. 137369-10-9 is poised to play a critical role in developing next-generation solutions.

For researchers and industry professionals, understanding the properties and applications of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is essential. Its versatility and potential for customization make it a cornerstone in modern chemical research. Future studies may explore its use in nanotechnology and bioimaging, further expanding its utility across scientific disciplines.

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